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Compound of Interest

Compound Name: BP 897

Cat. No.: B1232015 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for conducting and interpreting dose-response

experiments with BP 897, a selective partial agonist for the dopamine D3 receptor.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BP 897?

A1: BP 897 is a potent and selective partial agonist at the dopamine D3 receptor and a weak

antagonist at the dopamine D2 receptor.[1] Its high affinity for the D3 receptor makes it a

valuable tool for studying the role of this receptor in various physiological and pathological

processes.

Q2: What are the expected EC50 or Ki values for BP 897?

A2: The affinity and potency of BP 897 can vary depending on the experimental system. In NG

108-15 cells expressing the human D3 receptor, BP 897 inhibits forskolin-induced cyclic AMP

accumulation with an EC50 of 1 nM.[1] The binding affinity (Ki) for the human D3 receptor is

approximately 0.92 nM, while for the D2 receptor, it is significantly lower at around 61 nM,

indicating a 70-fold selectivity for the D3 receptor.[1][2]

Q3: In which experimental systems has the dose-response of BP 897 been characterized?
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A3: The dose-response of BP 897 has been characterized in various in vitro and in vivo

systems. In vitro studies have utilized cell lines such as NG 108-15 and Chinese Hamster

Ovary (CHO) cells expressing the human D3 receptor to measure endpoints like cAMP

accumulation, mitogenesis, and GTPγS binding.[1][2] In vivo studies in rats and rhesus

monkeys have investigated its effects on cocaine-seeking behavior and self-administration.[2]

[3][4]

Q4: Why do I observe antagonist effects of BP 897 in some experiments?

A4: BP 897 is a partial agonist. This means that while it can activate the D3 receptor, it does so

with lower intrinsic efficacy than a full agonist. In the presence of a full agonist (like dopamine),

BP 897 can act as an antagonist by competing for the same binding site and reducing the

overall maximal response.[1][5] For instance, it has been shown to antagonize the response

induced by the full agonist quinpirole.[1]
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Issue Possible Cause(s) Suggested Solution(s)

High variability between

replicate wells in an in vitro

assay.

- Inconsistent cell seeding

density.- Pipetting errors during

drug dilution or addition.- Edge

effects in the microplate.

- Ensure a homogenous cell

suspension before seeding.-

Use calibrated pipettes and

practice consistent technique.-

Avoid using the outermost

wells of the plate or fill them

with a buffer to maintain

humidity.

Observed EC50 value is

significantly different from the

literature.

- Different cell line or passage

number.- Variation in assay

conditions (e.g., incubation

time, temperature).-

Degradation of the BP 897

compound.

- Use the same cell line and

passage number as the cited

study if possible.- Standardize

all assay parameters.- Prepare

fresh stock solutions of BP 897

and store them appropriately.

No dose-response observed.

- The concentration range of

BP 897 is too narrow or not

appropriate for the assay.- The

chosen endpoint is not

sensitive to D3 receptor

activation.- Low or absent D3

receptor expression in the

experimental system.

- Perform a wider range of

serial dilutions (e.g., from 10

pM to 10 µM).- Confirm that

the chosen assay (e.g., cAMP,

GTPγS) is suitable for D3

receptor signaling.- Verify D3

receptor expression using

techniques like qPCR or

Western blotting.

Inconsistent results in animal

studies.

- Variability in drug

administration (e.g., i.p. vs.

i.v.).- Differences in animal

strain, age, or sex.-

Environmental stressors

affecting animal behavior.

- Maintain a consistent route

and timing of drug

administration.- Clearly report

the characteristics of the

animal model used.- Acclimate

animals to the experimental

environment to minimize

stress.

Quantitative Data Summary
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The following table summarizes the key quantitative parameters for BP 897 from various

studies.

Parameter Value
Experimental

System
Reference

Ki (D3 Receptor) 0.92 nM
Recombinant human

D3 receptor
[1][2]

Ki (D2 Receptor) 61 nM
Recombinant human

D2 receptor
[1]

EC50 (cAMP

inhibition)
1 nM

NG 108-15 cells

expressing human D3

receptor

[1]

pIC50 (agonist-

induced acidification)
9.43

CHO cells expressing

human D3 receptor
[2]

pIC50 (GTPγS

binding)
9.51

CHO cells expressing

human D3 receptor
[2]

EC50 (in vivo

inhibition of agonist-

induced firing rate)

1.1 mg/kg, i.v.
Rat substantia nigra

dopaminergic neurons
[2]

Experimental Protocols
Detailed Methodology for In Vitro cAMP Assay:

Cell Culture: Culture NG 108-15 cells stably expressing the human dopamine D3 receptor in

appropriate media and conditions.

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to

adhere overnight.

Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor

(e.g., IBMX) to prevent cAMP degradation.

BP 897 Dilution: Prepare a serial dilution of BP 897 in the assay buffer.
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Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the negative

control) to stimulate adenylyl cyclase and increase basal cAMP levels.

BP 897 Treatment: Immediately add the different concentrations of BP 897 to the respective

wells.

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP

concentration using a suitable commercial kit (e.g., HTRF, ELISA).

Data Analysis: Plot the cAMP levels against the logarithm of the BP 897 concentration and fit

the data to a sigmoidal dose-response curve to determine the EC50 value.
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Caption: Signaling pathway of BP 897 at the dopamine D3 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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